2-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide
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Overview
Description
2-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S2 and a molecular weight of 306.36 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methylsulfonamido group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
2-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins
Properties
Molecular Formula |
C10H14N2O5S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S2/c1-18(13,14)12-8-3-2-4-9(19(11,15)16)10(8)17-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H2,11,15,16) |
InChI Key |
QHCNPTUYQKYMKL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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